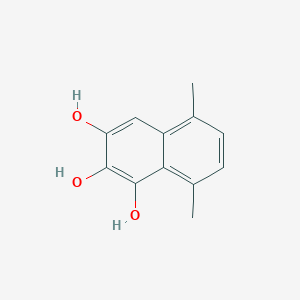
5,8-Dimethylnaphthalene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethylnaphthalene-1,2,3-triol is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at positions 1, 2, and 3, and two methyl groups at positions 5 and 8 on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylnaphthalene-1,2,3-triol can be achieved through several methods. One common approach involves the condensation of hexane-2,5-dione with pyrogallol in the presence of 70% v/v aqueous sulfuric acid. This reaction yields this compound as one of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylnaphthalene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dihydroxy-5,8-dimethyl-1,4-naphthaquinone.
Reduction: Reduction reactions can modify the hydroxyl groups or the naphthalene ring.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include air or oxygen, which can convert the compound to its quinone form.
Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution Reagents: Various electrophiles can be used for substitution reactions at the hydroxyl positions.
Major Products
The major products formed from these reactions include 2,3-dihydroxy-5,8-dimethyl-1,4-naphthaquinone and other substituted derivatives depending on the reagents used.
Scientific Research Applications
5,8-Dimethylnaphthalene-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethylnaphthalene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylnaphthalene
- 1,6-Dimethylnaphthalene
- 9,10-Dihydro-9,10-dimethyl-9,10-ethanoanthracene-1,2,3,5,6,7-hexaol
Uniqueness
5,8-Dimethylnaphthalene-1,2,3-triol is unique due to the specific positions of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to other dimethylnaphthalene derivatives. Its ability to undergo oxidation to form quinones and participate in various substitution reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,8-dimethylnaphthalene-1,2,3-triol |
InChI |
InChI=1S/C12H12O3/c1-6-3-4-7(2)10-8(6)5-9(13)11(14)12(10)15/h3-5,13-15H,1-2H3 |
InChI Key |
LQFWNXBTHJYKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C(C2=C(C=C1)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















